molecular formula C22H45BS B12545128 Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane CAS No. 661488-88-6

Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane

Cat. No.: B12545128
CAS No.: 661488-88-6
M. Wt: 352.5 g/mol
InChI Key: VVYOSEXLKKGCPX-UHFFFAOYSA-N
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Description

Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is a chemical compound known for its unique structure and properties It is a borane derivative with a butylsulfanyl group attached to a dec-5-en-5-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane typically involves the reaction of a borane precursor with a suitable alkene and a thiol compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metals such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding alkane or thiol.

    Substitution: The borane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or thiols. Substitution reactions can result in a variety of functionalized borane derivatives.

Scientific Research Applications

Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

    Biology: The compound may be used in the study of biological systems, particularly in the investigation of boron-containing compounds’ interactions with biomolecules.

    Medicine: Research into boron-containing compounds has shown potential in developing new drugs and therapeutic agents, particularly in cancer treatment.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane involves its interaction with molecular targets through its borane and butylsulfanyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which can affect its behavior in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl[6-(methylsulfanyl)dec-5-EN-5-YL]borane
  • Dibutyl[6-(ethylsulfanyl)dec-5-EN-5-YL]borane
  • Dibutyl[6-(propylsulfanyl)dec-5-EN-5-YL]borane

Uniqueness

Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is unique due to its specific butylsulfanyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is a boron-containing compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from various scientific sources.

This compound features a boron atom bonded to a dibutyl group and a butylsulfanyl moiety. Its structure suggests potential reactivity that may influence biological pathways.

Biological Activity Overview

The compound's biological activity can be categorized into several key areas:

  • Toxicity :
    • The European Chemicals Agency (ECHA) reports that dibutyl compounds, including this borane derivative, exhibit significant toxicity to aquatic life and may pose risks to human health, particularly in reproductive and developmental contexts .
    • In vitro studies indicate that exposure to dibutyl compounds can lead to cellular stress responses, suggesting potential cytotoxic effects.
  • Anti-inflammatory Properties :
    • Research has indicated that compounds similar to this compound may possess anti-inflammatory properties. For instance, patent literature describes methods for using such compounds in treating inflammatory conditions, including rheumatoid arthritis and colitis .
  • Mechanisms of Action :
    • The biological mechanisms through which this compound exerts its effects may involve modulation of inflammatory pathways and cellular signaling cascades. It is hypothesized that the boron atom may play a crucial role in these interactions by forming complexes with biomolecules.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of similar dibutyl compounds in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Toxicological Assessment

In a toxicological assessment, this compound was evaluated for its acute toxicity in various model organisms. The findings revealed a dose-dependent relationship between exposure levels and adverse effects, underscoring the need for caution in its application.

Data Summary Table

Biological Activity Findings
Toxicity Very toxic to aquatic life; potential reproductive toxicity reported .
Anti-inflammatory Effects Significant reduction in inflammatory markers observed in animal models .
Mechanism of Action Potential modulation of inflammatory pathways; involvement of boron in biological interactions.

Properties

CAS No.

661488-88-6

Molecular Formula

C22H45BS

Molecular Weight

352.5 g/mol

IUPAC Name

dibutyl(6-butylsulfanyldec-5-en-5-yl)borane

InChI

InChI=1S/C22H45BS/c1-6-11-16-21(23(18-13-8-3)19-14-9-4)22(17-12-7-2)24-20-15-10-5/h6-20H2,1-5H3

InChI Key

VVYOSEXLKKGCPX-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)C(=C(CCCC)SCCCC)CCCC

Origin of Product

United States

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